Sodium 5-amino-2-hydroxybenzoate, also known as Sodium 5-aminosalicylate, is a compound with the molecular formula C7H6NNaO3 . It has a molecular weight of 175.12 g/mol . This compound is a derivative of Mesalamine .
The molecular structure of Sodium 5-amino-2-hydroxybenzoate consists of 7 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1
. The Canonical SMILES representation is C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]
.
Sodium 5-amino-2-hydroxybenzoate has a molecular weight of 175.12 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02453734 g/mol . The topological polar surface area of the compound is 86.4 Ų . It has a heavy atom count of 12 .
Sodium 5-amino-2-hydroxybenzoate is derived from 5-amino-2-hydroxybenzoic acid, which is a derivative of salicylic acid. The compound falls under the category of aminosalicylic acids and is classified as a non-steroidal anti-inflammatory drug (NSAID). Its primary application is in the treatment of ulcerative colitis and Crohn's disease, where it acts to reduce inflammation in the gastrointestinal tract.
The synthesis of sodium 5-amino-2-hydroxybenzoate can be achieved through several methods. One notable method involves the Kolbe-Schmitt reaction using p-aminophenol as the starting material. This reaction typically occurs under high temperature (180–220 °C) and pressure (1.0–3.0 MPa) conditions, utilizing a catalytic carrier such as sodium chloride or potassium carbonate to enhance yield and efficiency. The process yields 5-amino-2-hydroxybenzoic acid, which can then be converted to its sodium salt form through neutralization with sodium hydroxide or sodium bicarbonate .
Another method includes the reduction of 5-nitro-2-hydroxybenzoic acid using zinc dust in acidic conditions to produce 5-amino-2-hydroxybenzoic acid, followed by esterification to form sodium 5-amino-2-hydroxybenzoate .
The molecular formula for sodium 5-amino-2-hydroxybenzoate is , with a molar mass of approximately 175.12 g/mol. The compound features a benzene ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH), indicating its classification as an amino phenolic compound.
Sodium 5-amino-2-hydroxybenzoate participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism by which sodium 5-amino-2-hydroxybenzoate exerts its therapeutic effects primarily involves the inhibition of leukotriene synthesis and modulation of inflammatory cytokines within the gastrointestinal tract. By reducing the production of these inflammatory mediators, it helps alleviate symptoms associated with inflammatory bowel diseases.
In addition to its anti-inflammatory properties, sodium 5-amino-2-hydroxybenzoate also exhibits antioxidant effects that contribute to its therapeutic efficacy .
Sodium 5-amino-2-hydroxybenzoate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 175.12 g/mol |
Solubility | High (in water) |
Log P (octanol-water) | -0.81 |
Bioavailability Score | 0.55 |
These properties make it suitable for oral administration in pharmaceutical formulations.
Sodium 5-amino-2-hydroxybenzoate has several significant applications:
Sodium 5-amino-2-hydroxybenzoate (C~7~H~6~NNaO~3~) is an organic sodium salt characterized by an aromatic ring with three functional groups: an amino (–NH~2~) group at the meta position (C5), a phenolic hydroxyl (–OH) group ortho to the carboxylate (C2), and a sodium carboxylate (–COO^-Na^+) group. This arrangement creates a polar, zwitterionic structure that influences its physicochemical behavior. The compound has a molecular weight of 175.12 g/mol and is systematically named as sodium 5-aminosalicylate in pharmaceutical contexts, reflecting its relationship to salicylic acid derivatives [3] [8]. It carries the CAS registry number 35589-28-7 and is alternatively documented as Benzoic acid, 5-amino-2-hydroxy-, sodium salt (1:1) in chemical databases [3]. The presence of both amino and hydroxyl groups ortho to the carboxylate enhances metal-chelating capabilities, while the sodium ion ensures high aqueous solubility—exceeding 50 mg/mL at 20°C—a property critical for pharmaceutical formulations [3] [7].
Table 1: Key Physicochemical Properties of Sodium 5-amino-2-hydroxybenzoate
Property | Value | Conditions/Remarks |
---|---|---|
Molecular Formula | C~7~H~6~NNaO~3~ | Confirmed via MicroED/X-ray crystallography |
Molecular Weight | 175.12 g/mol | - |
Melting Point | 283°C | Decomposition observed |
Density | 1.491 g/cm³ | Solid state |
Boiling Point | 403.9°C (760 mmHg) | - |
Flash Point | 198.1°C | - |
Water Solubility | High | pH-dependent; increases with alkalinity |
LogP | Low (estimated <1.0) | Indicates high polarity |
The compound’s crystalline structure has been validated through microcrystal electron diffraction (MicroED) and single-crystal X-ray diffraction (SCXRD), confirming a planar aromatic ring system with intermolecular hydrogen bonding between the amino and carboxylate oxygen atoms. This structural motif contributes to its stability under ambient conditions but necessitates storage at 2–8°C under inert atmospheres to prevent oxidative degradation [3] [8]. Its spectral profile includes characteristic IR absorptions at 3200–3500 cm⁻¹ (O–H/N–H stretch) and 1580–1650 cm⁻¹ (asymmetric COO⁻ stretch), alongside UV-Vis λ~max~ at 300 nm in aqueous solutions [8].
The discovery of Sodium 5-amino-2-hydroxybenzoate is rooted in the broader investigation of salicylate chemistry, which gained momentum in the 19th century with the isolation of salicylic acid from plant sources like Gaultheria procumbens (wintergreen). Early industrial routes to salicylic acid involved the Kolbe-Schmitt reaction, carboxylating sodium phenoxide under high-pressure CO~2~. However, amino-substituted variants like 5-aminosalicylic acid (5-ASA) emerged later as key intermediates in antitubercular and anti-inflammatory drug development [9]. Initially synthesized via hazardous nitration-reduction sequences, modern production leverages enzymatic catalysis or engineered microbial hosts like Aspergillus nidulans to achieve regiospecific amination, minimizing toxic byproducts [2].
The compound’s significance expanded in the 1970s–1980s when researchers recognized its metabolic role as a precursor to mesalazine (5-ASA), a first-line therapy for ulcerative colitis. Unlike mesalazine, Sodium 5-amino-2-hydroxybenzoate exhibits enhanced stability against intestinal degradation, facilitating targeted colonic delivery. This innovation addressed a critical limitation of early anti-inflammatory agents—systemic absorption—and underscored the value of sodium carboxylate modifications in prodrug design [3] [6].
In pharmaceutical research, Sodium 5-amino-2-hydroxybenzoate bridges multiple therapeutic domains:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1